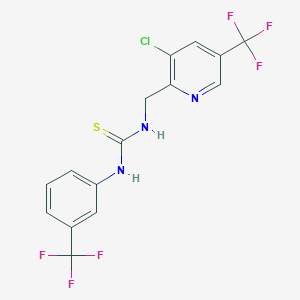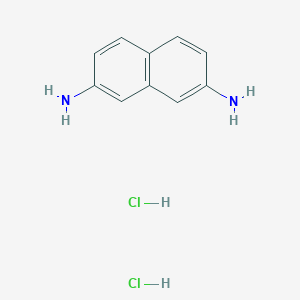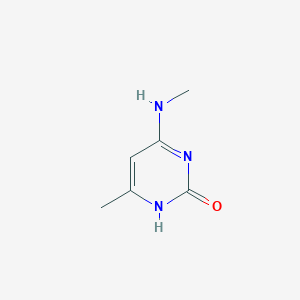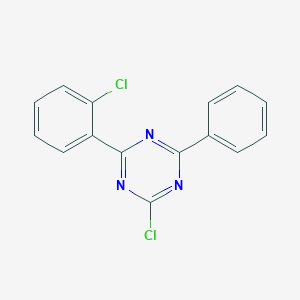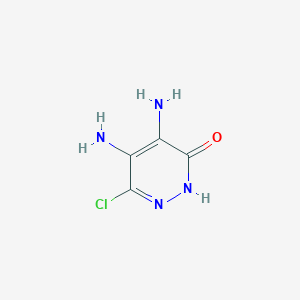
4,5-Diamino-6-chloropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-6-chloropyridazin-3(2H)-one is a chemical compound with the molecular formula C4H5ClN4O It is a derivative of pyridazine, characterized by the presence of amino groups at positions 4 and 5, a chlorine atom at position 6, and a keto group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-6-chloropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4,5-diamino-6-chloropyridine with suitable reagents to form the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-6-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of pyridazinone oxides.
Reduction: Formation of 4,5-diamino-6-chloropyridazin-3-ol.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Diamino-6-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Diamino-6-chloropyridazine-3-ol
- 4,5-Diamino-6-chloropyridazine
Uniqueness
4,5-Diamino-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
28682-71-5 |
|---|---|
Formule moléculaire |
C4H5ClN4O |
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
4,5-diamino-3-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H5ClN4O/c5-3-1(6)2(7)4(10)9-8-3/h(H2,7,8)(H3,6,9,10) |
Clé InChI |
XNVZPNAZUMWYKM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NNC1=O)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



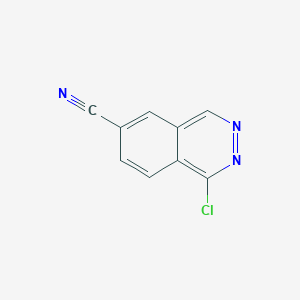
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)

